molecular formula C20H18ClNO B1393876 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-55-3

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393876
CAS No.: 1160253-55-3
M. Wt: 323.8 g/mol
InChI Key: LWAVXKUOXIXFRJ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an isopropylphenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative on the quinoline ring to a carbonyl chloride group using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The quinoline core can undergo oxidation reactions to form quinoline N-oxides, while reduction reactions can convert it to dihydroquinolines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, where the quinoline core is coupled with various aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are used under mild conditions.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Quinoline N-oxides: Formed from oxidation reactions.

    Dihydroquinolines: Formed from reduction reactions.

    Coupled Products: Formed from coupling reactions with various aryl or vinyl groups.

Scientific Research Applications

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and functional materials.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Electronic Properties: In material science, the compound’s electronic properties are utilized in the design of organic semiconductors and optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carbonyl chloride: Similar structure but lacks the isopropyl group, resulting in different reactivity and biological activity.

    6-Methylquinoline-4-carbonyl chloride: Lacks the isopropylphenyl group, affecting its chemical properties and applications.

    2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride: Similar but without the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of both the isopropylphenyl and methyl groups, which enhance its reactivity and broaden its range of applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(21)23)16-10-13(3)4-9-18(16)22-19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVXKUOXIXFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168154
Record name 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-55-3
Record name 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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